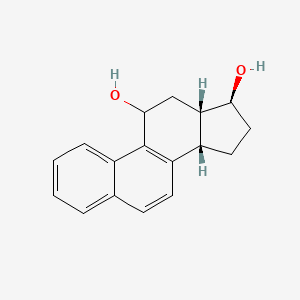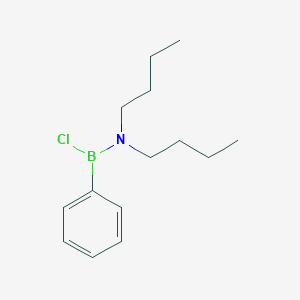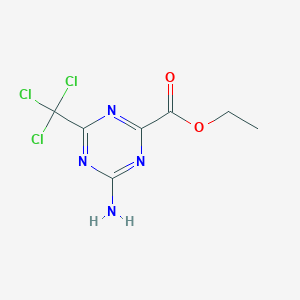
Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a trichloromethyl group and an ethyl ester group attached to a triazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate typically involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in refluxing ethanol containing triethylamine . This intermediate undergoes cyclization to form the desired triazine compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be replaced by nucleophiles under suitable conditions.
Electrophilic addition: The triazine ring can participate in electrophilic addition reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused heterocycles.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic addition: Reagents like bromine or chlorine in the presence of a catalyst.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products: The major products formed from these reactions include various substituted triazines and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Hexamethylmelamine: Used clinically for its antitumor properties.
2-amino-4-morpholino-s-triazine: Known for its anticancer activity.
Hydroxymethylpentamethylmelamine: A metabolite with significant biological activity.
Uniqueness: Ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate stands out due to its trichloromethyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
30362-19-7 |
|---|---|
Formule moléculaire |
C7H7Cl3N4O2 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
ethyl 4-amino-6-(trichloromethyl)-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C7H7Cl3N4O2/c1-2-16-4(15)3-12-5(7(8,9)10)14-6(11)13-3/h2H2,1H3,(H2,11,12,13,14) |
Clé InChI |
OBRMNGGSPAAIAC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


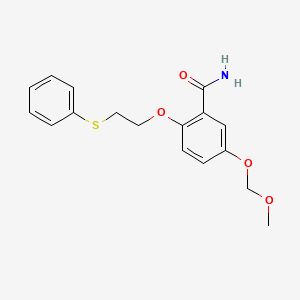

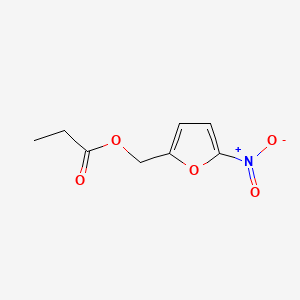


![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)

![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)


